molecular formula C23H19F3N2O6 B4984288 N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

Cat. No. B4984288
M. Wt: 476.4 g/mol
InChI Key: LARQRHZCBVCIND-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that has shown potential in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide involves the inhibition of specific proteins that are involved in the diseases mentioned above. It works by binding to these proteins and preventing them from functioning properly. This leads to a reduction in the symptoms associated with these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide depend on the specific protein that it targets. It has been shown to have anti-inflammatory effects, anti-cancer effects, and cardiovascular effects. It has also been shown to have an impact on the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide in lab experiments include its specificity and potency. It is a small molecule inhibitor that can target specific proteins with high affinity. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the use of N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide in scientific research. These include the development of new small molecule inhibitors that can target specific proteins, the use of this compound in combination with other drugs, and the exploration of its potential in the treatment of other diseases. Further research is needed to fully understand its mechanism of action and potential applications.
In conclusion, N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is a chemical compound that has shown potential in the treatment of various diseases. It is a small molecule inhibitor that can target specific proteins with high affinity. Its advantages include its specificity and potency, while its limitations include its potential toxicity and the need for further research. There are several future directions for the use of this compound in scientific research, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide involves a multi-step process. The first step involves the reaction of 4-methoxyphenol with 2-chloroethylamine hydrochloride to produce 2-(4-methoxyphenoxy)ethylamine. The second step involves the reaction of 2-(4-methoxyphenoxy)ethylamine with 3-(2-nitro-4-(trifluoromethyl)phenoxy)benzoyl chloride to produce N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide.

Scientific Research Applications

N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide has been widely used in scientific research. It has shown potential in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. It has been used as a small molecule inhibitor to target specific proteins that are involved in these diseases.

properties

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O6/c1-32-17-6-8-18(9-7-17)33-12-11-27-22(29)15-3-2-4-19(13-15)34-21-10-5-16(23(24,25)26)14-20(21)28(30)31/h2-10,13-14H,11-12H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARQRHZCBVCIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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